![molecular formula C14H10N2O5S B2376201 (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 476316-63-9](/img/structure/B2376201.png)

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

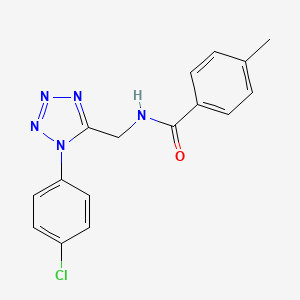

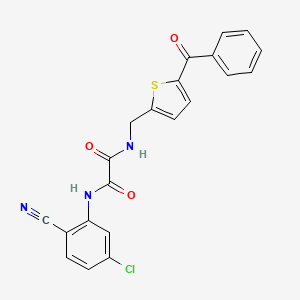

The compound “(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide” is an organic molecule that contains a benzodioxole group, a nitrothiophene group, and an acrylamide group .

Molecular Structure Analysis

The benzodioxole group is a type of aromatic ether. The nitrothiophene group contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom, and a nitro group attached to it. The acrylamide group consists of a carbon-carbon double bond (C=C) and a carbon-nitrogen double bond (C=O) in a linear arrangement .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group on the thiophene ring and the electron-donating ether group on the benzodioxole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro and amide groups could increase its solubility in polar solvents .科学的研究の応用

KCNQ2 Opener Activity

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide and related compounds have been identified as potent KCNQ2 openers. These substances are significant for their potential in reducing neuronal hyperexcitability in rat hippocampal slices. This is important for the development of therapies targeting conditions associated with neuronal excitability (Wu et al., 2004).

Antibacterial and Antifungal Activities

The reaction of (E)-3-(Benzo[d][1,3]dioxol-5-yl)-2-cyanoacryloyl chloride with nucleophilic reagents containing nitrogen and sulfur has yielded products with moderate antibacterial and antifungal activities. This demonstrates the potential utility of these compounds in the development of new antimicrobial agents (Shiba et al., 2010).

Cytotoxic and Antibacterial Agents

Novel heteroaryl-acrylonitriles, including those related to this compound, have shown promising results as cytotoxic and antibacterial agents. The specific placement of methyl groups and other structural modifications have been found to significantly affect their cytotoxic activity (Sa̧czewski et al., 2008).

Antiprotozoal Activity

Derivatives of (E)-cinnamic N-acylhydrazone, which include structures similar to this compound, have been evaluated for their antiprotozoal activity. Certain derivatives have shown moderate activity against Leishmania donovani and Trypamosoma brucei rhodesiense, pointing to potential applications in antiparasitic drug development (Carvalho et al., 2014).

Synthesis and Characterization

Several studies have been conducted on the synthesis and characterization of derivatives of this compound. These include investigations into their crystal structures, molecular properties, and potential for forming polymers, which is significant for the development of new materials (Kumara et al., 2017).

作用機序

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a drug, it would interact with biological targets in the body. If it’s used as a catalyst or a reactant in a chemical reaction, its mechanism of action would depend on the specific reaction conditions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-N-(1,3-benzodioxol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5S/c17-13(5-2-10-3-6-14(22-10)16(18)19)15-9-1-4-11-12(7-9)21-8-20-11/h1-7H,8H2,(H,15,17)/b5-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJUKIQQLGPJHK-GORDUTHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-3-(4-phenethylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2376119.png)

![5-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-2-carboxamide](/img/structure/B2376120.png)

![1-(4-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2376121.png)

![[1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol](/img/structure/B2376122.png)

![3-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2376124.png)

![3-(4-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2376128.png)

![4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2376129.png)

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2376140.png)

![2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2376141.png)